1,2,4,7,8-Pentaazaspiro[4.4]nonane
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Overview
Description
1,2,4,7,8-Pentaazaspiro[44]nonane is a heterocyclic compound with the molecular formula C₄H₁₁N₅ It features a spiro structure, which means that two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,7,8-Pentaazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diamines with carbonyl compounds to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1,2,4,7,8-Pentaazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents such as halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1,2,4,7,8-Pentaazaspiro[4.4]nonane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2,4,7,8-Pentaazaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4,6,8-Pentaazaspiro[4.4]nonane: This compound has a similar spiro structure but differs in the positioning of the nitrogen atoms.
2,7-Diazaspiro[4.4]nonane: Another spiro compound with different nitrogen placements, offering distinct chemical properties.
Uniqueness
1,2,4,7,8-Pentaazaspiro[4.4]nonane is unique due to its specific arrangement of nitrogen atoms within the spiro structure. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2,4,7,8-pentazaspiro[4.4]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5/c1-4(2-7-6-1)5-3-8-9-4/h5-9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFENJIRBEQLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNN1)NCNN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667117 |
Source
|
Record name | 1,2,4,7,8-Pentaazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00667117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186791-88-8 |
Source
|
Record name | 1,2,4,7,8-Pentaazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00667117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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